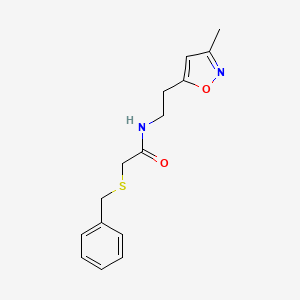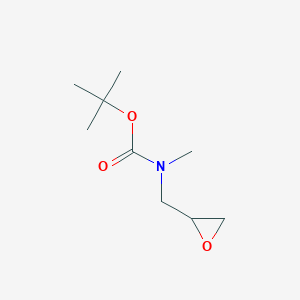![molecular formula C18H18ClN5O B2488192 5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide CAS No. 899736-39-1](/img/structure/B2488192.png)
5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This chemical compound is part of the class of substances known as triazole carboxamides, which are significant due to their diverse chemical and physical properties and their usage in various chemical reactions and potential applications in materials science.
Synthesis Analysis
The synthesis of related triazole compounds generally involves multi-step processes starting from different aromatic or aliphatic compounds. For instance, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized through a five-step process using 4-chlorobenzenamine as the starting material, showcasing typical methods used in triazole synthesis which might be similar to our compound of interest (Lian-Di Kan, 2015).
Molecular Structure Analysis
The molecular structure of triazole compounds, such as 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, can be determined using X-ray diffraction techniques and density functional theory (DFT). These studies reveal the angles between the phenyl rings and the triazole ring and the types of hydrogen bonds forming the molecular network (Șahin et al., 2011).
Chemical Reactions and Properties
Triazoles are known for their reactions, such as cycloadditions and their utility in creating peptidomimetics or biologically active compounds. A study on ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates highlights their versatile chemical reactivity and application in generating structurally diverse scaffolds (S. Ferrini et al., 2015).
Physical Properties Analysis
The physical properties, such as UV, IR, NMR spectra, and pKa, of triazole compounds provide insights into their structural characteristics. For example, the study by Albert and Trotter discusses the physical properties of various 8-azapurin-6-ones derived from triazole carboxamides, contributing to understanding the fundamental characteristics of these molecules (A. Albert & A. Trotter, 1979).
Chemical Properties Analysis
The chemical properties of triazole compounds, including reactivity, stability, and interaction with different reagents, are central to their application in synthesis and material science. The synthesis and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate study provide a detailed look at the reactivity and potential chemical modifications of triazole derivatives (Anetta Dzygiel et al., 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
A notable application of triazole derivatives, closely related to 5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide, is their use in developing novel antiasthmatic agents. For instance, a study synthesized 3-substituted 5-amino-1-[(methylamino)(thiocarbonyl)]-1H-1,2,4-triazole derivatives, identifying a potent eosinophilia inhibitor. This compound demonstrated significant inhibition of eosinophil survival induced by interleukin-5, offering a new avenue for chronic asthma treatment (Naito et al., 1996).
Antimicrobial Activities
Triazole derivatives have been synthesized for their antimicrobial properties. For example, new 1,2,4-triazole derivatives exhibited moderate to good activities against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Chemical Synthesis and Modification
The triazole ring system, including structures similar to 5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide, serves as a core structure in chemical synthesis for various applications. For instance, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates facilitates the creation of triazole-based scaffolds for peptidomimetics and biologically active compounds. This method overcomes the limitations of the Dimroth rearrangement, offering a versatile approach to triazole chemistry (Ferrini et al., 2015).
Novel Synthetic Pathways
The development of new synthetic pathways using triazole compounds enables the creation of diverse heterocyclic structures. For instance, 5-amino-N-(2,2-dimethoxyethyl)-1Н-1,2,3-triazole-4-carboxamides underwent intramolecular cyclization to yield 5-hydroxy[1,2,3]triazolo[4,5-е][1,4]diazepines, which were further modified to 5-thio-functionalized derivatives. These synthetic pathways expand the utility of triazole derivatives in medicinal chemistry and drug design (Kemskiy et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
The future directions in the research of triazoles, including the compound , involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Further functionalization could enrich the molecular diversity of triazoles .
Eigenschaften
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-11-4-3-5-15(12(11)2)21-18(25)16-17(20)24(23-22-16)10-13-6-8-14(19)9-7-13/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOONHPITRULPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2488112.png)

![N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide](/img/structure/B2488116.png)
![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2488117.png)
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one](/img/structure/B2488119.png)




![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2488125.png)


